2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide, commonly known as MNTA, is a chemical compound that has gained significant attention in the field of scientific research. MNTA is a thiazole derivative that has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of MNTA is not fully understood. However, studies suggest that MNTA may exert its biological effects by inhibiting various enzymes and proteins. MNTA has been shown to inhibit the activity of cyclooxygenase-2, an enzyme that plays a key role in inflammation. MNTA has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death.
Biochemical and physiological effects:
MNTA has been shown to have various biochemical and physiological effects. MNTA has been shown to reduce inflammation and pain in animal models of inflammation. MNTA has also been shown to inhibit the growth of cancer cells in vitro and in vivo. MNTA has been shown to have antibacterial and antifungal activity against various pathogens. MNTA has also been shown to have antioxidant activity, which may contribute to its potential as a therapeutic agent.
Advantages and Limitations for Lab Experiments
MNTA has several advantages for lab experiments. MNTA is easy to synthesize and purify, and it is relatively stable under normal laboratory conditions. MNTA is also relatively inexpensive compared to other compounds with similar biological activities. However, MNTA has some limitations for lab experiments. MNTA is not very soluble in water, which may limit its use in certain assays. MNTA may also have some toxicity at high concentrations, which may limit its use in certain cell-based assays.
Future Directions
There are several future directions for the study of MNTA. One potential direction is the development of MNTA as a therapeutic agent for various diseases, including cancer, inflammation, and infectious diseases. Another potential direction is the study of the structure and function of proteins using MNTA as a probe. MNTA may also be used as a tool for studying the role of various enzymes and proteins in disease processes. Finally, the synthesis and study of MNTA derivatives may lead to the discovery of new compounds with improved biological activities.
Synthesis Methods
MNTA can be synthesized using a simple and efficient synthetic method. The synthesis involves the reaction of 2-amino-4-methoxybenzoic acid with thiosemicarbazide in the presence of phosphorus oxychloride and triethylamine. The resulting product is then treated with acetic anhydride to form MNTA. The purity and yield of MNTA can be improved by using various purification techniques, including recrystallization and column chromatography.
Scientific Research Applications
MNTA has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, MNTA has been investigated for its antitumor, antibacterial, and antifungal properties. MNTA has also been studied for its potential as an anti-inflammatory and analgesic agent. In biochemistry, MNTA has been used as a probe for studying the structure and function of proteins. In pharmacology, MNTA has been investigated for its potential as a drug candidate for various diseases.
properties
IUPAC Name |
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O4S/c1-19-9-4-2-8(3-5-9)6-10(16)14-12-13-7-11(20-12)15(17)18/h2-5,7H,6H2,1H3,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWGGAULQCPETHL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CC(=O)NC2=NC=C(S2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methoxyphenyl)-N-(5-nitro-1,3-thiazol-2-yl)acetamide |
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